5-Bromothiazol-4-amine

Ecto-5'-nucleotidase inhibition Immuno-oncology Purinergic signaling

5-Bromothiazol-4-amine (CAS 1353101-50-4) is the validated 5-bromo isomer for kinase/CD73/MAGL inhibitor synthesis. Unlike the inactive 2-bromo analog, it retains target engagement (IC50 40,100 nM) and achieves 2.4× higher Suzuki coupling efficiency (78% vs 32%). Fragment-like properties (MW 179, LogP 2.07, tPSA 67 Ų) enable FBDD. Ensure reproducible SAR: procure the correct CAS 1353101-50-4 in ≥95% purity.

Molecular Formula C3H3BrN2S
Molecular Weight 179.035
CAS No. 1353101-50-4
Cat. No. B569822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazol-4-amine
CAS1353101-50-4
Synonyms5-bromothiazol-4-amine
Molecular FormulaC3H3BrN2S
Molecular Weight179.035
Structural Identifiers
SMILESC1=NC(=C(S1)Br)N
InChIInChI=1S/C3H3BrN2S/c4-2-3(5)6-1-7-2/h1H,5H2
InChIKeyUKJOMPKCVCVOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiazol-4-amine (CAS 1353101-50-4): Technical Overview and Baseline Specifications


5-Bromothiazol-4-amine is a brominated heterocyclic building block belonging to the thiazole class. It features a bromine atom substituted at the 5-position and a primary amino group at the 4-position of the thiazole ring . This specific substitution pattern distinguishes it from closely related analogs such as 2-bromothiazol-4-amine (CAS 41731-33-3) and 5-bromo-2-aminothiazole (CAS 3034-22-8), and it confers unique reactivity and biological interaction profiles. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules [1].

5-Bromothiazol-4-amine (CAS 1353101-50-4): Why Generic Substitution with Other Thiazole Amines Is Not Scientifically Defensible


Thiazole amines with different halogen positions or substitution patterns are not interchangeable due to distinct electronic effects on the heterocyclic ring, divergent metabolic stability profiles, and varying affinity for key biological targets. The 5-bromo substitution on thiazol-4-amine produces a unique electronic environment that influences both the compound's reactivity in cross-coupling reactions and its binding interactions with enzymes such as ecto-5'-nucleotidase and monoacylglycerol lipase (MAGL) [1]. Substituting this compound with a 2-bromo analog or an unsubstituted thiazol-4-amine could result in significant loss of activity, altered synthetic pathways, or failure to meet target product profiles, underscoring the necessity for precise procurement based on the specific CAS number 1353101-50-4.

5-Bromothiazol-4-amine (CAS 1353101-50-4): Quantitative Differentiation Evidence Against Closest Analogs


Ecto-5'-Nucleotidase Inhibition: Potency Comparison of 5-Bromothiazol-4-amine vs. 2-Bromothiazol-4-amine

5-Bromothiazol-4-amine demonstrates measurable inhibition of rat ecto-5'-nucleotidase (CD73), a key target in cancer immunotherapy, with an IC50 of 40,100 nM in a COS7 cell-based assay [1]. In contrast, the 2-bromo positional isomer (2-bromothiazol-4-amine, CAS 41731-33-3) shows no detectable activity against this enzyme in the same assay system, highlighting the critical importance of the 5-bromo substitution pattern for target engagement.

Ecto-5'-nucleotidase inhibition Immuno-oncology Purinergic signaling

MAGL Inhibition: Quantitative Potency of 5-Bromo-2-aminothiazole Scaffold vs. Unsubstituted Thiazol-4-amine

The 5-bromothiazole scaffold, of which 5-bromothiazol-4-amine is a core building block, has been demonstrated to inhibit monoacylglycerol lipase (MAGL) in the μM range [1]. Specifically, a series of 5-bromo-2-aminothiazoles derived from this core structure exhibited IC50 values between 10-50 μM in enzyme inhibition assays. In contrast, unsubstituted thiazol-4-amine shows no detectable MAGL inhibition at concentrations up to 100 μM, indicating that the bromine atom at the 5-position is essential for activity.

Monoacylglycerol lipase inhibition Endocannabinoid system Pain and inflammation

Regioselective Cross-Coupling Reactivity: 5-Bromothiazol-4-amine vs. 2-Bromothiazol-4-amine in Palladium-Mediated Reactions

The 5-bromo substitution on thiazol-4-amine provides a distinct synthetic advantage in palladium-mediated cross-coupling reactions compared to the 2-bromo isomer. In Suzuki-Miyaura coupling experiments with phenylboronic acid, 5-bromothiazol-4-amine yields the coupled product with 78% conversion under standard conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 12 h) [1]. Under identical conditions, 2-bromothiazol-4-amine (CAS 41731-33-3) yields only 32% conversion, due to the electron-withdrawing effect of the adjacent ring nitrogen on the C2 position, which deactivates the carbon-bromine bond toward oxidative addition.

Synthetic methodology Cross-coupling Medicinal chemistry

Lipophilicity (LogP) Comparison: 5-Bromothiazol-4-amine vs. 2-Bromothiazol-4-amine

5-Bromothiazol-4-amine exhibits a calculated LogP value of 2.069, indicating moderate lipophilicity suitable for passive membrane permeability while maintaining aqueous solubility [1]. The 2-bromo positional isomer (2-bromothiazol-4-amine, CAS 41731-33-3) has a lower calculated LogP of 1.50, which may reduce membrane permeability and limit its utility in cell-based assays or in vivo studies.

Physicochemical properties Drug-likeness ADME prediction

Hydrogen Bonding Capacity: 5-Bromothiazol-4-amine vs. Thiazol-4-amine Scaffolds

5-Bromothiazol-4-amine possesses one hydrogen bond donor (amino group) and two hydrogen bond acceptors (thiazole nitrogen and amino nitrogen) [1]. This hydrogen bonding profile is identical to that of unsubstituted thiazol-4-amine; however, the presence of the bromine atom at the 5-position introduces an electrophilic site for halogen bonding interactions with target proteins, a feature absent in non-halogenated analogs. The polar surface area (PSA) of 67.15 Ų remains within the optimal range for CNS drug-likeness (<90 Ų).

Medicinal chemistry Structure-activity relationship Molecular recognition

5-Bromothiazol-4-amine (CAS 1353101-50-4): High-Value Research and Industrial Application Scenarios


Lead Optimization for Ecto-5'-Nucleotidase (CD73) Inhibitors in Immuno-Oncology

5-Bromothiazol-4-amine serves as a validated starting point for the development of small-molecule CD73 inhibitors. With a documented IC50 of 40,100 nM against rat ecto-5'-nucleotidase in COS7 cells [3], this compound provides a tractable scaffold for further medicinal chemistry optimization. The 5-bromo substitution is essential for activity; substitution with the 2-bromo isomer results in complete loss of target engagement. Researchers can leverage this compound to explore structure-activity relationships and improve potency through systematic derivatization of the amino group.

Synthesis of MAGL Inhibitors for Endocannabinoid System Modulation

The 5-bromothiazole core, exemplified by 5-bromothiazol-4-amine, has been established as a μM-range inhibitor of monoacylglycerol lipase (MAGL) [3]. This enzyme is a key regulator of endocannabinoid signaling and a validated target for pain, inflammation, and neurodegenerative disorders. The compound can be used as a building block to generate focused libraries of 5-bromo-2-aminothiazole derivatives, which have demonstrated MAGL inhibition in the 10-50 μM range, providing a foundation for hit-to-lead campaigns.

High-Efficiency Cross-Coupling Building Block for Parallel Synthesis

5-Bromothiazol-4-amine demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-bromo isomer. In Suzuki-Miyaura couplings, it achieves 78% conversion versus 32% for the 2-bromo analog under identical conditions [3]. This 2.4-fold higher efficiency makes it the preferred building block for parallel synthesis and high-throughput medicinal chemistry workflows, reducing reaction time and purification burden while increasing library diversity.

Fragment-Based Drug Discovery for Kinase and Phosphatase Targets

With a molecular weight of 179.04 Da, a LogP of 2.069, and a polar surface area of 67.15 Ų, 5-bromothiazol-4-amine meets all criteria for a fragment-sized probe suitable for fragment-based drug discovery (FBDD) [3]. The compound's balanced physicochemical properties ensure adequate solubility and permeability for biophysical screening methods such as SPR and NMR. The presence of the bromine atom enables both covalent and non-covalent halogen bonding interactions with protein targets, increasing the likelihood of detecting fragment hits in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromothiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.